molecular formula C10H13NO2 B1585367 Ethyl 4-amino-3-methylbenzoate CAS No. 40800-65-5

Ethyl 4-amino-3-methylbenzoate

Cat. No. B1585367
CAS RN: 40800-65-5
M. Wt: 179.22 g/mol
InChI Key: JUKRQDBAJXYXIR-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using ethyl 4-amino-3-methylbenzoate (1.0 g) and 3-chloropropane-1-sulfonyl chloride (0.9 mL) and by the reaction and treatment in the same manner as in Preparation Example 16, the title compound (463 mg) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[CH3:13].Cl[CH2:15][CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19]>>[O:19]=[S:18]1(=[O:20])[CH2:17][CH2:16][CH2:15][N:1]1[C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)C
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 16

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)C1=C(C=C(C(=O)O)C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.